molecular formula C9H12O2 B108995 4-isopropylbenzene-1,3-diol CAS No. 23504-03-2

4-isopropylbenzene-1,3-diol

Cat. No. B108995
Key on ui cas rn: 23504-03-2
M. Wt: 152.19 g/mol
InChI Key: LNFVQIGQENWZQN-UHFFFAOYSA-N
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Patent
US08530469B2

Procedure details

4-Isopropyl-benzene-1,3-diol (5.8 g) and boron trifluoride etherate (28.7 ml) were introduced into a 250 ml single neck RB flask equipped with a reflux condenser and an inlet for nitrogen atmosphere stirred at RT for 10 min. Acetic acid (4.55 ml) was added to the reaction mixture and stirred at 90° C. for 16 h. On completion, 10% sodium acetate (300 ml) was added to the reaction mixture which was stirred at RT for 4 h before. The reaction mixture was extracted with ethyl acetate (300 ml) and washed with sat. sodium bicarbonate (100 ml) and the organic layer was dried over sodium sulphate. The reaction was monitored by TLC (10% EtOAc/n-hexane, product Rf˜0.5). The solvent was removed under reduced pressure to give a residue, which was further purified by column chromatography (SiO2, 10% EtOAc/n-hexane).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
4.55 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:5]=1[OH:11])([CH3:3])[CH3:2].B(F)(F)F.[CH3:16][CH2:17][O:18]CC.C([O-])(=O)C.[Na+]>C(O)(=O)C>[OH:10][C:7]1[CH:6]=[C:5]([OH:11])[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][C:8]=1[C:17](=[O:18])[CH3:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)(C)C1=C(C=C(C=C1)O)O
Name
Quantity
28.7 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
4.55 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and an inlet for nitrogen atmosphere
STIRRING
Type
STIRRING
Details
stirred at 90° C. for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
was stirred at RT for 4 h before
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (300 ml)
WASH
Type
WASH
Details
washed with sat. sodium bicarbonate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography (SiO2, 10% EtOAc/n-hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OC1=C(C=C(C(=C1)O)C(C)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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